molecular formula C18H21FN2O2 B2665672 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea CAS No. 1286704-87-7

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea

Cat. No. B2665672
CAS RN: 1286704-87-7
M. Wt: 316.376
InChI Key: ZNSPHCWCFQTBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea, also known as TAK-536 or luseogliflozin, is a potent and selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). SGLT2 is a protein that is responsible for reabsorbing glucose in the kidneys, and by inhibiting this protein, luseogliflozin can increase glucose excretion in the urine. This mechanism of action has led to the development of luseogliflozin as a potential treatment for type 2 diabetes.

Scientific Research Applications

Interactions with Fluoride Ions

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea demonstrates significant interactions with fluoride ions. A study on the nature of urea-fluoride interaction revealed that 1,3-bis(4-nitrophenyl)urea forms a stable complex with fluoride ions, leading to urea deprotonation due to the formation of HF2-. This interaction signifies the compound's potential in studying hydrogen bonding and proton transfer mechanisms with fluoride ions (Boiocchi et al., 2004).

Synthesis and Structure-Activity Relationships

The compound has been part of extensive synthesis and structure-activity relationship studies, particularly as neuropeptide Y5 receptor antagonists. Modifications to the phenylethyl segment, the urea portion, and the phenoxyphenyl group have optimized in vitro potency, showcasing the compound's role in the development of potential treatments for conditions related to neuropeptide Y5 receptor activity (Fotsch et al., 2001).

Potential Anticancer Agents

1-Aryl-3-(2-chloroethyl) ureas, derived from similar compounds, have shown cytotoxicity against human adenocarcinoma cells in vitro, indicating potential as anticancer agents. This highlights the compound's utility in the development of new chemotherapeutic agents (Gaudreault et al., 1988).

Fluorophosphoranes Synthesis

Research on the preparation of heterocyclic fluorophosphoranes has included the use of related compounds for the cleavage of silicon–nitrogen bonds in urea with fluorophosphoranes. This has implications for the synthesis of novel fluorinated materials with potential applications in various industries (Dunmur & Schmutzler, 1971).

Molecular Imaging Agents for Angiogenesis

The structure of certain inhibitors based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, labeled with fluorine-18, indicates the compound's potential in molecular imaging of angiogenic processes. This suggests its use in positron emission tomography (PET) biomarkers for cancer and other diseases characterized by angiogenesis (Ilovich et al., 2008).

properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-18(23,12-11-14-7-3-2-4-8-14)13-20-17(22)21-16-10-6-5-9-15(16)19/h2-10,23H,11-13H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSPHCWCFQTBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)NC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea

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